molecular formula C18H21F3N4O2 B2366430 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1251545-19-3

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2366430
CAS No.: 1251545-19-3
M. Wt: 382.387
InChI Key: KFSXVGGWEQDLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, an isopropyl group, a trifluoromethyl group, and an oxadiazole moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring One common approach is to react an appropriate hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like hydrochloric acid (HCl) and acyl chlorides are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has several research applications across different fields:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications include the development of new drugs.

  • Industry: : It could be used in the manufacture of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, it might interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trifluoromethyl group and the oxadiazole ring. Similar compounds might include other piperidine derivatives or molecules with different substituents on the oxadiazole ring. These comparisons help highlight the distinct properties and potential advantages of this compound.

List of Similar Compounds

  • 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

  • 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine

  • 4-(5-isopropyl-(1,3,4)oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Properties

IUPAC Name

4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-11(2)15-23-24-16(27-15)12-7-9-25(10-8-12)17(26)22-14-5-3-13(4-6-14)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSXVGGWEQDLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.